acetate CAS No. 143673-46-5](/img/structure/B12557345.png)
Trimethylsilyl [(diethoxyphosphanyl)sulfanyl](trimethylsilyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is a complex organosilicon compound that features both trimethylsilyl and diethoxyphosphanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate typically involves the reaction of trimethylsilyl chloride with diethoxyphosphanyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl groups provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The diethoxyphosphanyl group can participate in coordination chemistry, forming stable complexes with metal ions.
相似化合物的比较
Similar Compounds
Trimethylsilyl acetate: Similar in having the trimethylsilyl group but lacks the diethoxyphosphanyl group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of various trimethylsilyl compounds.
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with different reactivity due to the presence of the trifluoromethanesulfonate group.
Uniqueness
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is unique due to the combination of trimethylsilyl and diethoxyphosphanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
143673-46-5 |
|---|---|
分子式 |
C12H29O4PSSi2 |
分子量 |
356.57 g/mol |
IUPAC 名称 |
trimethylsilyl 2-diethoxyphosphanylsulfanyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C12H29O4PSSi2/c1-9-14-17(15-10-2)18-12(19(3,4)5)11(13)16-20(6,7)8/h12H,9-10H2,1-8H3 |
InChI 键 |
QFTVSXADUYIYOV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(OCC)SC(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


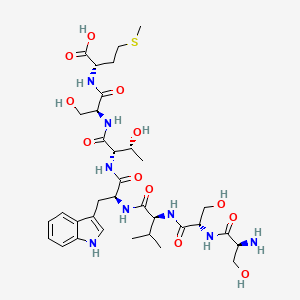
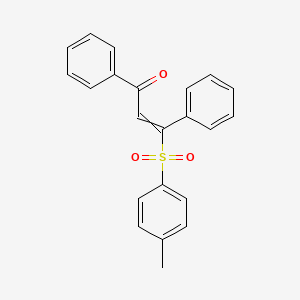
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
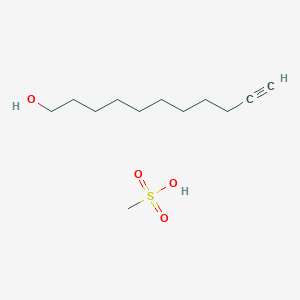
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)

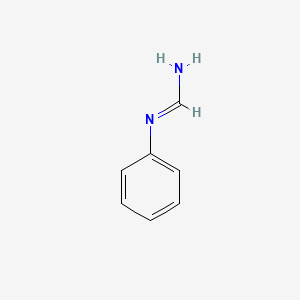
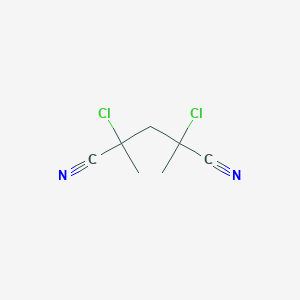
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)

![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
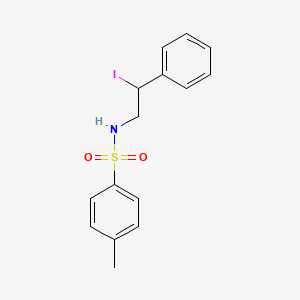
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
